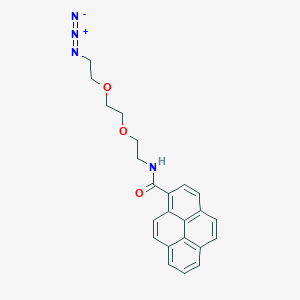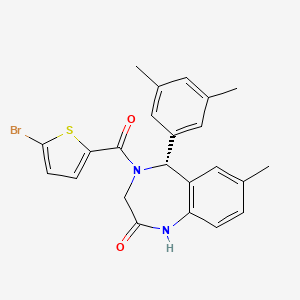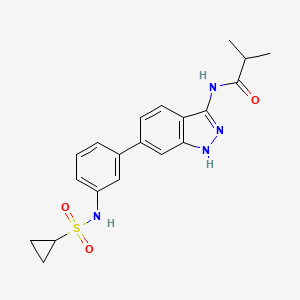![molecular formula C24H16FNO9 B1193661 4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)
4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RDS-1997 is a novel HIV-1 Integrase Inhibitor.
Applications De Recherche Scientifique
Neuroprotective Agents
A study by Drysdale et al. (2000) described the synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, closely related to the specified compound, as potent inhibitors of the kynurenine-3-hydroxylase enzyme. These inhibitors have been identified as potential neuroprotective agents due to their ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages (Drysdale, Hind, Jansen, & Reinhard, 2000).
Antibacterial Activity
Miyamoto et al. (1990) synthesized a series of 4-oxoquinoline-3-carboxylic acids, structurally similar to the compound , and tested them for antibacterial activity. They found that these compounds exhibited highly potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990).
Analgesic and Antimicrobial Properties
Oleshchuk et al. (2019) explored the biological activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives, revealing their analgesic and antibacterial properties. This study suggests a potential application of similar compounds in pain relief and infection control (Oleshchuk, Shulgau, Seilkhanov, Vasilchenko, Talipov, & Kulakov, 2019).
Synthesis and Characterization of Complexes
Ferenc et al. (2017) conducted a study on complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions. This research provides insights into the synthesis and physical properties of such complexes, highlighting their potential in various scientific applications, particularly in materials science (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).
Antitubercular and Antitumor Activity
Ukrainets et al. (2002) synthesized 4-hydroxy-2-oxoquinoline-3-carboxylic acid derivatives and evaluated their antitubercular, anti-HIV, and antitumor activities. This study underlines the potential of such compounds in the development of new therapeutic agents for treating tuberculosis, HIV, and cancer (Ukrainets, Amer, Bezuglyǐ, Gorokhova, Sidorenko, & Turov, 2002).
Propriétés
Nom du produit |
4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid |
|---|---|
Formule moléculaire |
C24H16FNO9 |
Poids moléculaire |
481.3884 |
Nom IUPAC |
(2Z,2'Z)-4,4'-(1-(4-Fluorobenzyl)-4-oxo-1,4-dihydroquinoline-3,6-diyl)bis(2-hydroxy-4-oxobut-2-enoic acid) |
InChI |
InChI=1S/C24H16FNO9/c25-14-4-1-12(2-5-14)10-26-11-16(19(28)9-21(30)24(34)35)22(31)15-7-13(3-6-17(15)26)18(27)8-20(29)23(32)33/h1-9,11,29-30H,10H2,(H,32,33)(H,34,35)/b20-8-,21-9- |
Clé InChI |
DOZOEVMWLCTNJB-OJRZISNZSA-N |
SMILES |
O=C1C(C(/C=C(O)/C(O)=O)=O)=CN(CC2=CC=C(F)C=C2)C3=C1C=C(C(/C=C(O)/C(O)=O)=O)C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
RDS-1997; RDS 1997; RDS1997 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)


![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)
![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)